N-(3-chlorobenzyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a 3-chlorophenyl group attached to a benzene ring substituted with a methoxy group and a sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 3-chlorobenzylamine with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzenesulfonamide derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-chloroaniline: A secondary amine with similar structural features.
3-Chlorophenyl methylcarbamate: Another compound with a 3-chlorophenyl group.
Indole derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of a 3-chlorophenyl group, a methoxy group, and a sulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14ClNO3S |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-19-13-6-3-7-14(9-13)20(17,18)16-10-11-4-2-5-12(15)8-11/h2-9,16H,10H2,1H3 |
InChI Key |
PMJNJVBEFUUCEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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